molecular formula C18H27N3O2 B14197015 1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one CAS No. 921616-76-4

1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one

Cat. No.: B14197015
CAS No.: 921616-76-4
M. Wt: 317.4 g/mol
InChI Key: CVHICRKRASXHJS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a phenyl group, which is further connected to a pyrrolidine moiety via a propoxy linker. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and other scientific disciplines.

Preparation Methods

The synthesis of 1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the propoxy linker: This step involves the reaction of a phenol derivative with a suitable alkylating agent to introduce the propoxy group.

    Introduction of the pyrrolidine moiety: The propoxy intermediate is then reacted with a pyrrolidine derivative under appropriate conditions to form the desired pyrrolidine-substituted product.

    Formation of the piperazine ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the piperazine ring, yielding the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth, modulation of neurotransmitter release, or induction of cell death in cancer cells .

Comparison with Similar Compounds

1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct biological and chemical properties.

Properties

CAS No.

921616-76-4

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]piperazin-2-one

InChI

InChI=1S/C18H27N3O2/c1-15-4-2-10-20(15)11-3-13-23-17-7-5-16(6-8-17)21-12-9-19-14-18(21)22/h5-8,15,19H,2-4,9-14H2,1H3/t15-/m1/s1

InChI Key

CVHICRKRASXHJS-OAHLLOKOSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3CCNCC3=O

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)N3CCNCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.